Basic yellow 57

Description

Properties

IUPAC Name |

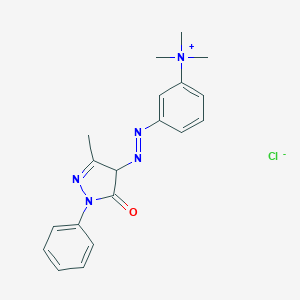

trimethyl-[3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N5O.ClH/c1-14-18(19(25)23(22-14)16-10-6-5-7-11-16)21-20-15-9-8-12-17(13-15)24(2,3)4;/h5-13,18H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKBFCIAPOSTKG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)[N+](C)(C)C)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275928 | |

| Record name | N,N,N-trimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazol-4-yl)diazenyl]anilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68391-31-1 | |

| Record name | Basic Yellow 57 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68391-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic yellow 57 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenaminium, 3-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N-trimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazol-4-yl)diazenyl]anilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-N,N,N-trimethylanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Basic Yellow 57: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 57 is a cationic monoazo dye primarily utilized as a direct hair colorant in the cosmetics industry.[1][2] Its chemical structure, characterized by a quaternary amine conferring a permanent positive charge, allows for its direct binding to the negatively charged keratin (B1170402) proteins in the hair shaft.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological interactions of Basic Yellow 57, with a focus on technical details relevant to research and development.

Chemical Structure and Identification

Basic Yellow 57 is chemically identified as 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-N,N,N-trimethylanilinium chloride.[4][5] It belongs to the single azo class of compounds.[3]

Table 1: Chemical Identification of Basic Yellow 57

| Identifier | Value |

| IUPAC Name | trimethyl-[3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]azanium;chloride[4] |

| CAS Number | 68391-31-1[3] |

| C.I. Number | 12719[3] |

| Molecular Formula | C₁₉H₂₂ClN₅O[3] |

| Molecular Weight | 371.87 g/mol [2] |

Physicochemical Properties

The physicochemical properties of Basic Yellow 57 are crucial for its application and formulation. It is a yellow powder that is soluble in water.[6]

Table 2: Physicochemical Properties of Basic Yellow 57

| Property | Value | Reference |

| Melting Point | 163 - 169 °C | [2] |

| Water Solubility | 4.75 g/L (at 28 °C) | [2] |

| log P (o/w) | 1.14 (at 25 °C) | [2] |

| UV-Vis λmax | 384 nm, 248 nm | [2] |

Experimental Protocols

Synthesis of Basic Yellow 57

The synthesis of Basic Yellow 57 is achieved through a diazo coupling reaction.[3] The following is a representative protocol based on general procedures for azo dye synthesis.

4.1.1. Diazotization of 3-Amino-N,N,N-trimethylbenzenaminium chloride

-

Dissolve 3-amino-N,N,N-trimethylbenzenaminium chloride in a dilute hydrochloric acid solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

4.1.2. Coupling Reaction

-

In a separate vessel, dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution) and cool to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the pyrazolone (B3327878) derivative with vigorous stirring.

-

Maintain the temperature below 5 °C and a basic pH throughout the addition.

-

Continue stirring the reaction mixture in the cold for a few hours to ensure complete coupling.

4.1.3. Isolation and Purification

-

The precipitated Basic Yellow 57 is collected by vacuum filtration.

-

Wash the crude product with cold water to remove inorganic salts.

-

Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture, to achieve the desired purity.

-

Dry the purified product under vacuum.

Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method for the analysis of azo dyes can be adapted for Basic Yellow 57.

-

Column: C18, 5 µm, 4.6 x 150 mm.[7]

-

Mobile Phase A: 50 mM ammonium (B1175870) acetate (B1210297) in water.[8]

-

Mobile Phase B: Acetonitrile.[8]

-

Gradient: A time-programmed gradient from a higher concentration of mobile phase A to a higher concentration of mobile phase B.

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV-Vis detector at the λmax of Basic Yellow 57 (384 nm).[2]

-

Sample Preparation: Dissolve a known amount of Basic Yellow 57 in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.[8]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used for structural confirmation.

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).

-

Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Analysis: The resulting spectra should be consistent with the chemical structure of 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-N,N,N-trimethylanilinium chloride.

Biological Interactions and Genotoxicity

While primarily used in cosmetics, studies have investigated the biological effects of Basic Yellow 57. The main area of concern is its potential for genotoxicity, particularly in the context of its application in hair dyes, which may also contain oxidizing agents and other chemicals.

A study on human keratinocyte (HaCaT) cells indicated that Basic Yellow 57 can induce DNA fragmentation.[1] This effect was more pronounced when combined with hydrogen peroxide and resorcinol, common components in hair dye formulations.[1] The exact mechanism of this DNA damage is not fully elucidated.[1]

Experimental Protocol: Comet Assay for Genotoxicity

The following is a generalized protocol for assessing DNA damage in HaCaT cells using the comet assay, based on the study investigating Basic Yellow 57.[1]

-

Cell Culture: Culture HaCaT cells in appropriate media and conditions until they reach a suitable confluency.

-

Treatment: Expose the cells to various concentrations of Basic Yellow 57, both alone and in combination with hydrogen peroxide and resorcinol, for a defined period. Include positive and negative controls.

-

Cell Harvesting: After treatment, detach the cells and resuspend them in a low-melting-point agarose.

-

Slide Preparation: Layer the cell suspension onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails using appropriate software.

Visualizations

References

- 1. scilit.com [scilit.com]

- 2. cir-safety.org [cir-safety.org]

- 3. Basic yellow 57 | 68391-31-1 | Benchchem [benchchem.com]

- 4. 3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-N,N,N-trimethylanilinium chloride | C19H22ClN5O | CID 94631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. health.ec.europa.eu [health.ec.europa.eu]

- 7. chem-agilent.com [chem-agilent.com]

- 8. benchchem.com [benchchem.com]

- 9. namthao.com [namthao.com]

An In-depth Technical Guide to Basic Yellow 57 (CAS No. 68391-31-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 57 (CAS No. 68391-31-1), a monoazo dye, is a synthetic colorant with the chemical name 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-N,N,N-trimethylanilinium chloride.[1][2] It belongs to the azo dye family and is primarily utilized as a direct, non-oxidative hair colorant in the cosmetics industry.[3][4] Its cationic nature allows it to bind directly to the keratin (B1170402) proteins in the hair shaft, imparting a yellow color.[5] Beyond cosmetics, Basic Yellow 57 finds applications in the textile industry and as a biological stain in research settings.[6] This guide provides a comprehensive overview of its chemical properties, synthesis, safety profile, and analytical methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Basic Yellow 57 is presented in Table 1. The compound is soluble in water and exists in keto-enol tautomeric forms.[3][6] Purity of commercial batches can vary, with analyses showing the dye content to be between 61% and 78.7% by NMR, alongside inorganic salts and other impurities.[3][7]

Table 1: Physicochemical Properties of Basic Yellow 57

| Property | Value | Reference(s) |

| CAS Number | 68391-31-1 | [1] |

| Molecular Formula | C₁₉H₂₂ClN₅O | [1] |

| Molecular Weight | 371.9 g/mol | [5][6] |

| IUPAC Name | trimethyl-[3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]azanium;chloride | [6] |

| Synonyms | C.I. 12719, Arianor Straw Yellow | [1][2] |

| Appearance | Yellow solid or powder | [6] |

| Solubility | Water soluble (4.75 g/L at 28°C) | [5][6] |

| Melting Point | 163 - 169°C | [6] |

| Log P (o/w) | 0.0632 to 1.14 | [4][5] |

| λmax (UV-Vis) | 384 nm, 420-450 nm | [5] |

| Thermal Decomposition | Decomposes above 220°C | [5] |

Synthesis

Basic Yellow 57 is synthesized through a two-step diazo coupling reaction.[5] The manufacturing process is designed to avoid the use of methylsulfate (B1228091) salts, thereby preventing the formation of dimethylsulfate or monomethylsulfate byproducts.[5]

Experimental Protocol: Synthesis of Basic Yellow 57

While detailed, step-by-step industrial synthesis protocols are proprietary, the general methodology involves the following stages based on established chemical principles for azo dye formation:

-

Diazotization: The primary aromatic amine, 3-Amino-N,N,N-trimethylbenzenaminium chloride, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium (e.g., hydrochloric acid) at a low temperature (≤5°C) with the addition of a nitrite (B80452) source, such as sodium nitrite.[3]

-

Coupling: The resulting diazonium salt is then reacted with the coupling agent, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[3] This reaction is performed under controlled pH conditions (typically pH 8-9) to facilitate the electrophilic aromatic substitution, forming the characteristic azo (-N=N-) bond that links the two aromatic moieties.[3]

-

Isolation and Purification: The product, Basic Yellow 57, is then isolated from the reaction mixture. This may involve precipitation, followed by filtration and washing to remove unreacted starting materials and byproducts.

References

An In-depth Technical Guide to the Research Applications of Basic Yellow 57

Introduction

Basic Yellow 57, a synthetic monoazo dye, is predominantly recognized for its function as a direct, non-oxidative hair colorant in the cosmetics industry.[1][2] While its primary application lies in commercial hair dye formulations, its distinct chemical and fluorescent properties have led to its use in several niche areas of scientific research.[3][4] This guide provides a comprehensive overview of the documented research applications of Basic Yellow 57, focusing on its utility in toxicology, analytical chemistry, and forensic science. It is intended for researchers, scientists, and professionals in drug development who may encounter this compound. The information presented is based on safety assessments and scientific studies that have characterized its properties and interactions.

Toxicological Research and Safety Assessment

A significant body of research on Basic Yellow 57 is dedicated to assessing its safety for use in cosmetic products. These toxicological studies provide valuable data on its biological activity, which is crucial for any research application involving biological systems. The Expert Panel for Cosmetic Ingredient Safety (Panel) has reviewed the available data and concluded that Basic Yellow 57 is safe for its intended use as a hair dye ingredient.[1][5][6]

1.1 Dermal Absorption and Toxicokinetics

Understanding the skin penetration of Basic Yellow 57 is critical for safety assessment. Studies have shown that it is poorly absorbed through the skin.

-

In a human dermal absorption study, 1 mM of Basic Yellow 57 in a 40% aqueous isopropanol (B130326) solution was not absorbed through the skin of the inner forearm over 72 hours.[1]

-

An in vitro study using excised pig skin found that Basic Yellow 57 was bioavailable after 48 hours.[1]

-

A dermal penetration study in rats using a formulation with 0.1% [14C]-labeled Basic Yellow 57 showed very low recoveries of radioactivity in urine (<0.3%) and feces (<0.1%) after 24 hours, although the study was deemed inconclusive.[1]

1.2 Acute and Repeated-Dose Toxicity

Acute toxicity studies have been conducted to determine the short-term effects of exposure.

| Toxicity Data Summary | |

| Study Type | Result |

| Acute Dermal LD50 (Rats) | >2000 mg/kg body weight[1] |

| 12-Week Oral Study (Rats) | 50 mg/kg bw/day was considered borderline for toxicity, showing reduced body weight gain in females and increased mean cell volume and hematocrit in males.[1] |

| 90-Day Feeding Study (Rats) | Showed a dose-related effect on red blood cell turnover and splenic terminal congestion at doses of 100, 300, and 1000 mg/kg.[1] |

| Oral Teratogenicity (Rats) | No adverse developmental effects were observed at 50 mg/kg bw/day.[1] |

1.3 Genotoxicity and Mutagenicity

A critical aspect of toxicological research is the assessment of a compound's potential to cause genetic mutations.

| Genotoxicity Study Summary | |

| Assay | Result |

| Ames Test | Not mutagenic at concentrations up to 5000 µ g/plate .[1][7] |

| Mouse Lymphoma Assay | Not mutagenic at concentrations up to 1000 µg/ml, with or without metabolic activation.[1][7] |

| Chinese Hamster V79 Cell Assay | Equivocal positive results were observed, with a sporadic increase in mutant frequency at 1000 µg/ml without metabolic activation.[1][7] |

1.4 Irritation and Sensitization

| Irritation and Sensitization Data | |

| Study Type | Result |

| EpiSkin™ Irritation Test | Predicted to be non-irritating when tested neat.[1] |

| Dermal Irritation (Rats, Rabbits) | No dermal irritation observed.[1] |

| Local Lymph Node Assay (LLNA) | Not sensitizing at concentrations up to 10%.[1] |

| Guinea Pig Maximization Test | Not a sensitizer.[1] |

| EpiOcular™ Assay | Predicted to be irritating to the human eye.[1] |

| Ocular Irritation (Rabbits) | No ocular irritation observed when tested neat.[1] |

Experimental Protocol: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

-

Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used. These strains are histidine-dependent (his-) and cannot grow on a histidine-free medium unless a reverse mutation occurs.

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a liver enzyme extract (typically from rats induced with Aroclor 1254) that simulates mammalian metabolism.

-

Procedure:

-

Varying concentrations of Basic Yellow 57 (up to 5000 µ g/plate ) are mixed with the bacterial culture and, in one arm of the study, the S9 mix.

-

This mixture is then plated onto a minimal glucose agar (B569324) medium, which lacks histidine.

-

The plates are incubated for 48-72 hours at 37°C.

-

-

Analysis: The number of revertant colonies (colonies that have undergone mutation and can now synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control. For Basic Yellow 57, no such increase was observed.[1][7]

Applications in Analytical and Chemical Research

Basic Yellow 57 serves as a useful tool in various analytical techniques due to its distinct chromophore and fluorescent properties.

2.1 Tracer Dye

In chemical research, Basic Yellow 57 can be used as a tracer dye. Its intense color makes it suitable for visualizing fluid flow and for studying reaction mechanisms and kinetics via spectrophotometry.[3]

2.2 Analytical Characterization

The compound itself has been characterized using several analytical methods, which can serve as reference protocols for its identification and quantification.

| Analytical Technique Data | |

| Technique | Observation/Result |

| UV-Vis Spectroscopy | Absorption maxima (λmax) between 420–450 nm.[3][4] |

| HPLC-MS | Confirms molecular weight (371.9 g/mol ).[3][4] |

| NMR Spectroscopy | Identifies tautomeric forms (keto-enol equilibrium).[3] |

| LogP | 1.14 at 25°C.[3][4] |

| Water Solubility | 4.75 g/L at 28°C.[3] |

Experimental Protocol: Synthesis of Basic Yellow 57

Basic Yellow 57 is synthesized through a two-step diazo coupling reaction. This process is designed to avoid the formation of undesirable byproducts like dimethylsulfate.[3]

-

Diazotization: 3-amino-N,N,N-trimethylbenzenaminium chloride is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium at low temperatures to form a diazonium salt.

-

Coupling: The resulting diazonium salt is then reacted with the coupling component, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This electrophilic aromatic substitution reaction forms the final azo dye, Basic Yellow 57.[3]

Biological and Forensic Research Applications

While less documented than its toxicological profile, Basic Yellow 57 has reported applications in biological staining and forensic science.

3.1 Fluorescence Microscopy

In biological research, Basic Yellow 57 is employed in fluorescence microscopy to stain biological specimens.[3][4] Its ability to absorb light at specific wavelengths and emit it at a longer wavelength allows researchers to visualize cellular structures and processes, aiding in cell biology and histology studies.[3] However, specific protocols and examples of its use as a primary biological stain in peer-reviewed literature are not widespread.

3.2 Forensic Science: Latent Fingerprint Enhancement

A key research application outside of cosmetics is in forensic science. Basic Yellow (often Basic Yellow 40, a similar compound) is used as a fluorescent dye-stain to enhance latent fingerprints that have been developed with cyanoacrylate (super glue) fuming.[8][9][10]

-

Mechanism: Cyanoacrylate fumes polymerize on the moisture and oils present in fingerprint ridges, forming a stable white print.

-

Enhancement: The application of Basic Yellow dye stains the polymer. When viewed under a forensic light source (approximately 365-500 nm), the dye fluoresces, making the fingerprint ridges stand out with a bright yellow/green glow against non-fluorescent or multicolored backgrounds.[8][10]

Experimental Protocol: Latent Fingerprint Development and Enhancement

-

Cyanoacrylate Fuming: The evidence is placed in a fuming chamber. A small amount of liquid cyanoacrylate is heated, and the resulting fumes circulate and polymerize on the latent prints.

-

Dye Staining: A working solution of Basic Yellow is prepared (e.g., in ethanol (B145695) or methanol). This solution is then applied to the fumed print by spraying, immersion, or washing.[10]

-

Rinsing: Excess dye is gently rinsed away with water or the solvent carrier.

-

Visualization: The evidence is dried and then examined under a forensic light source or UV lamp in the recommended wavelength range (365-500 nm).[8][9] The fluorescing print can then be photographed using appropriate filters.

References

- 1. cir-safety.org [cir-safety.org]

- 2. ewg.org [ewg.org]

- 3. Basic yellow 57 | 68391-31-1 | Benchchem [benchchem.com]

- 4. macschem.us [macschem.us]

- 5. researchgate.net [researchgate.net]

- 6. Safety Assessment of Basic Yellow 57 as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. latentforensics.com [latentforensics.com]

- 9. tritechforensics.com [tritechforensics.com]

- 10. sirchie.com [sirchie.com]

An In-depth Technical Guide to Basic Yellow 57 as a Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Basic Yellow 57, also known by its Colour Index name C.I. 12719, is a cationic monoazo dye with the chemical formula C₁₉H₂₂ClN₅O.[1] While extensively utilized in the cosmetics industry as a direct hair dye, its inherent fluorescent properties present significant opportunities for its application in biological research and diagnostics.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of Basic Yellow 57 as a fluorescent dye, including its chemical and photophysical properties, and detailed experimental protocols for its characterization and application. The document is intended to serve as a foundational resource for researchers exploring the utility of this dye in fluorescence-based assays.

Chemical and Physical Properties

Basic Yellow 57 is a synthetic organic compound belonging to the azo dye family.[2] Its cationic nature, conferred by a quaternary ammonium (B1175870) group, facilitates its interaction with negatively charged molecules such as nucleic acids and proteins.[2]

Table 1: Chemical and Physical Properties of Basic Yellow 57

| Property | Value | References |

| IUPAC Name | 3-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-N,N,N-trimethylanilinium chloride | [4] |

| Synonyms | C.I. 12719, Basic Yellow 19, Arianor Straw Yellow | [1][3] |

| CAS Number | 68391-31-1 | [1] |

| Molecular Formula | C₁₉H₂₂ClN₅O | [1] |

| Molecular Weight | 371.87 g/mol | [2] |

| Water Solubility | 4.75 g/L at 28°C | [2] |

| Log P | 0.063–1.14 (temperature-dependent) | [2] |

Mechanism of Action as a Fluorescent Dye

The fluorescence of Basic Yellow 57 originates from its molecular structure, which features an extended π-conjugated system characteristic of azo dyes. The absorption of photons of a specific wavelength excites electrons from the ground state to a higher energy singlet state. The subsequent return of these electrons to the ground state results in the emission of photons at a longer wavelength, a phenomenon known as fluorescence.[2]

The core mechanism involves electronic transitions, primarily π* ← π and π* ← n transitions, within the chromophore. The exact photophysical properties, including the intensity and wavelength of the emitted light, are influenced by the dye's immediate chemical environment.

Solvatochromism

Interaction with Biological Macromolecules

The cationic nature of Basic Yellow 57 suggests a propensity for interaction with anionic biomolecules such as DNA, RNA, and certain proteins. This interaction is likely to be a combination of electrostatic attraction and, in the case of DNA, potential intercalation between base pairs. Such binding events can significantly alter the dye's local environment, leading to changes in its fluorescent properties, such as an increase in quantum yield and a shift in emission wavelength. This makes Basic Yellow 57 a potential candidate for a "light-up" probe, where its fluorescence is enhanced upon binding to a target molecule.

Molecular Rotor Hypothesis

While not definitively proven for Basic Yellow 57, its structure shares features with "molecular rotors," a class of fluorescent dyes where intramolecular rotation is a primary mode of non-radiative decay in low-viscosity environments. When the dye binds to a macromolecule or is in a more viscous medium, this rotation is hindered, leading to a significant increase in fluorescence quantum yield. Further investigation is required to confirm if this mechanism contributes to the fluorescence of Basic Yellow 57.

Photophysical Data

Quantitative photophysical data for Basic Yellow 57 is not extensively documented in publicly available literature. The following table summarizes the available information and highlights the existing discrepancies.

Table 2: Photophysical Properties of Basic Yellow 57

| Parameter | Value | Notes | References |

| Absorption Maximum (λ_max) | 384 nm | In an unspecified solvent. | [2] |

| 420-450 nm | In aqueous solutions. | [2] | |

| 425 nm | In an unspecified solvent. | [3] | |

| Fluorescence Quantum Yield (Φ_F) | Not reported | - | |

| Fluorescence Lifetime (τ) | Not reported | - | |

| Molar Extinction Coefficient (ε) | Not reported | - | |

| Stokes Shift | Not reported | - |

The conflicting values for the absorption maximum may be due to the different solvents used in the measurements, highlighting the dye's potential solvatochromism.

Experimental Protocols

The following sections provide detailed methodologies for the characterization and application of Basic Yellow 57 as a fluorescent dye.

Synthesis of Basic Yellow 57

Basic Yellow 57 is synthesized through a two-step diazo coupling reaction.[2]

Protocol:

-

Diazotization: Dissolve 3-Amino-N,N,N-trimethylbenzenaminium chloride in a solution of hydrochloric acid and water. Cool the mixture to below 5°C in an ice bath. Add a solution of sodium nitrite (B80452) dropwise while maintaining the temperature below 5°C to form the diazonium salt.[2]

-

Azo Coupling: In a separate vessel, dissolve 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in an alkaline solution (e.g., sodium hydroxide) and cool it. Slowly add the diazonium salt solution to the pyrazolone (B3327878) solution while maintaining the pH between 8 and 9.[2]

-

Precipitation and Purification: The resulting Basic Yellow 57 will precipitate out of the solution. The precipitate can be collected by filtration, washed, and purified by recrystallization, for example, from an ethanol-water mixture.[2]

Determination of Absorption and Emission Spectra

This protocol outlines the measurement of the absorption and emission spectra of Basic Yellow 57.

Materials:

-

Basic Yellow 57

-

A selection of solvents of varying polarity (e.g., water, ethanol, DMSO, cyclohexane)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes

Protocol:

-

Prepare a stock solution of Basic Yellow 57 in a suitable solvent (e.g., water or ethanol).

-

Prepare a series of dilutions from the stock solution in the different solvents to be tested. The final concentration should result in an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

-

For each solution, record the absorbance spectrum using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-600 nm).

-

Identify the absorption maximum (λ_max) for each solvent.

-

Using the spectrofluorometer, excite the sample at its λ_max and record the fluorescence emission spectrum.

-

Identify the emission maximum (λ_em) for each solvent.

-

Calculate the Stokes shift (the difference in nanometers between λ_em and λ_max).

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard.

Materials:

-

Basic Yellow 57 solution of known absorbance

-

A fluorescent standard with a known quantum yield and similar absorption/emission range (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

Spectrofluorometer

Protocol:

-

Prepare a solution of the fluorescent standard with an absorbance that is closely matched to the Basic Yellow 57 solution at the excitation wavelength.

-

Record the fluorescence emission spectrum of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths, etc.).

-

Integrate the area under the emission curve for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Staining of Cells for Fluorescence Microscopy

This protocol provides a general guideline for staining cells with Basic Yellow 57. Optimization will be required for specific cell types and experimental conditions.

Materials:

-

Cultured cells on coverslips or in imaging plates

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Basic Yellow 57 staining solution (concentration to be optimized, e.g., 1-10 µM in PBS)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

Protocol:

-

Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate.

-

Washing: Gently wash the cells with PBS to remove culture medium.

-

Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Washing: Wash the cells three times with PBS.

-

Staining: Incubate the cells with the Basic Yellow 57 staining solution for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.

-

Washing: Wash the cells three to five times with PBS to remove unbound dye.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of Basic Yellow 57.

Data Interpretation and Troubleshooting

-

Variable Absorption Maxima: The observed λ_max can shift based on the solvent's polarity. It is crucial to report the solvent used when presenting spectroscopic data.

-

Low Fluorescence Signal: If the fluorescence intensity is low, consider increasing the dye concentration (while being mindful of potential aggregation), increasing the excitation intensity, or using a more sensitive detector. Low fluorescence in aqueous buffers could be due to quenching, which might be overcome upon binding to a target molecule.

-

High Background Staining: In microscopy, high background can be due to incomplete washing or non-specific binding. Increase the number and duration of wash steps. A blocking step (e.g., with bovine serum albumin) before staining might also be beneficial.

Conclusion

Basic Yellow 57 is a readily available cationic azo dye with promising, yet underexplored, potential as a fluorescent probe in biological research. Its straightforward synthesis and likely environment-sensitive fluorescence make it an attractive candidate for the development of novel assays for nucleic acid and protein detection. This guide provides the foundational knowledge and experimental framework for researchers to begin exploring the applications of Basic Yellow 57. Further detailed characterization of its photophysical properties, including quantum yield and lifetime in various environments, is a critical next step to fully unlock its potential as a versatile fluorescent tool.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Manufacturing of Basic Yellow 57

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Basic Yellow 57 (CI 12719), a monoazo cationic dye. The information presented herein is intended for an audience with a strong background in organic chemistry and chemical engineering.

Chemical Identity and Properties

Basic Yellow 57 is chemically known as trimethyl-[3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]azanium chloride.[1][2] It is widely used as a direct hair dye and also finds applications in the textile and paper industries for coloring purposes.[2][3]

Table 1: Physicochemical Properties of Basic Yellow 57

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂ClN₅O | [1][2][4] |

| Molecular Weight | 371.87 g/mol | [1][4] |

| CAS Number | 68391-31-1 | [1][5] |

| Appearance | Yellow powder | [4] |

| Water Solubility | 4.75 g/L at 28°C | [1][5] |

| log P (octanol/water) | 1.14 at 25°C | [1][2][5] |

| Melting Point | 163 - 169°C | [2] |

| λmax | 425 nm | [2] |

| Thermal Decomposition | ≥220°C | [5] |

Core Synthesis Pathway

The synthesis of Basic Yellow 57 is achieved through a two-step diazo coupling reaction.[5] This process involves the diazotization of an aromatic amine followed by its coupling with a suitable coupling agent. The process is specifically designed to avoid the use of methylsulfate (B1228091) salts, thereby preventing the formation of dimethylsulfate or monomethylsulfate byproducts.[5][6]

The primary starting materials for this synthesis are:

Step 1: Diazotization

The first step involves the conversion of the primary aromatic amine, 3-amino-N,N,N-trimethylbenzenaminium chloride, into a diazonium salt. This reaction is conducted under acidic conditions, typically using hydrochloric acid, and at a low temperature (≤5°C) to ensure the stability of the resulting diazonium salt.[5]

Step 2: Azo Coupling

The newly formed diazonium salt is then reacted with the coupling component, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1][5] This molecule exists in a keto-enol tautomeric equilibrium, and the coupling reaction occurs with the enol form.[5] The reaction is carried out under alkaline conditions (pH 8-9) and at an elevated temperature.[5]

Industrial Manufacturing Process

The industrial production of Basic Yellow 57 is typically performed in batch reactors to manage the exothermic nature of the reactions.[5] The process can be broken down into the synthesis phase and the post-processing phase.

Table 2: Key Parameters for Industrial Synthesis

| Parameter | Value/Range | Source |

| Diazotization Temperature | ≤5°C | [5] |

| Coupling Temperature | 50–100°C | [5] |

| Coupling pH | 8–9 | [5] |

| Reaction Time | 2–4 hours | [5] |

Post-Coupling Processing

Following the completion of the coupling reaction, several steps are undertaken to isolate and purify the final product:

-

Cooling: The reaction mixture is rapidly cooled to approximately 50°C to stabilize the newly formed dye.[5]

-

Precipitation: Sodium chloride (7.7–13.1% w/w) is added to the solution to precipitate the Basic Yellow 57 dye.[5]

-

Filtration and Washing: The precipitated dye is filtered and washed to remove excess salts and other water-soluble impurities.

-

Drying: The product is dried under controlled temperatures to avoid thermal decomposition, which occurs at temperatures above 220°C.[5]

-

Micronization: To achieve a fine and uniform particle size (typically 1–15 µm), the dried dye undergoes air-jet milling.[5]

Experimental Protocols

Laboratory Scale Synthesis of Basic Yellow 57

Materials:

-

3-amino-N,N,N-trimethylbenzenaminium chloride

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium chloride (NaCl)

-

Deionized water

-

Ice

Procedure:

Part A: Diazotization

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve a molar equivalent of 3-amino-N,N,N-trimethylbenzenaminium chloride in a solution of hydrochloric acid and water.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5°C.

-

Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, ensuring the temperature does not exceed 5°C.

-

Continue stirring the mixture at this temperature for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Part B: Azo Coupling

-

In a separate beaker, dissolve one molar equivalent of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous sodium hydroxide solution to form the corresponding enolate.

-

Cool the diazonium salt solution from Part A to below 10°C.

-

Slowly add the diazonium salt solution to the solution of the coupling agent while maintaining the pH between 8 and 9 by the controlled addition of a sodium hydroxide solution.

-

After the addition is complete, allow the reaction mixture to stir for 2-4 hours. The temperature may be gradually increased to 50°C to ensure the reaction goes to completion.[5]

Part C: Isolation and Purification

-

Cool the reaction mixture to room temperature.

-

Add sodium chloride to the mixture to precipitate the Basic Yellow 57 dye.

-

Collect the precipitate by vacuum filtration and wash the filter cake with a saturated sodium chloride solution to remove impurities.

-

Dry the product in a vacuum oven at a temperature below 100°C.

Quality Control and Characterization

The purity and identity of the synthesized Basic Yellow 57 are confirmed using various analytical techniques.

Table 3: Industrial-Grade Purity and Impurities

| Batch Type | Purity (NMR) | Purity (HPLC) | Common Impurities | Source |

| Market Material | 61% | 98.7% | NaCl, H₂O, chloromethane | [5][6] |

| Non-Standardized | 78.7% | 99.9% | H₂O, sulfate | [5][6] |

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the dye.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can identify tautomeric forms.[5][6]

-

HPLC-Mass Spectrometry (HPLC-MS): Used to confirm the molecular weight of the compound (371.9 g/mol ).[5]

-

UV-Vis Spectroscopy: Determines the maximum absorption wavelength (λmax), which is typically between 420-450 nm.[5]

Chemical Reactions and Stability

Basic Yellow 57 exhibits moderate stability under standard conditions but can degrade under certain circumstances.

-

Thermal Decomposition: The dye is unstable at high temperatures (≥220°C) and can decompose into volatile organic compounds.[5]

-

Oxidation: Reaction with oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of quinone derivatives.[5]

-

Reduction: The azo bond can be reduced by agents such as zinc dust in an acidic medium (Zn/HCl) to yield aromatic amines.[5]

-

pH Effects: The compound is susceptible to hydrolysis of the azo bond in the presence of strong acids or bases.[5]

References

An In-depth Technical Guide to the Solubility of Basic Yellow 57 in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the monoazo dye, Basic Yellow 57 (CAS No. 68391-31-1), in two common solvents: water and ethanol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields who require detailed information on the physicochemical properties of this compound.

Quantitative Solubility Data

The solubility of a substance is a critical parameter in a wide range of scientific and industrial applications, including formulation development, toxicological studies, and environmental fate assessment. The following table summarizes the available quantitative solubility data for Basic Yellow 57 in water and ethanol. It is important to note that there are conflicting reports regarding the precise solubility of Basic Yellow 57 in water.

| Solvent | Temperature | Solubility | Reference |

| Water | 28°C | 4.75 g/L | [1] |

| Water | 20°C | > 100 g/L | [2][3] |

| Ethanol | Not Specified | Soluble | [4] |

Note: While some sources indicate that Basic Yellow 57 is soluble in ethanol, specific quantitative data from the reviewed literature is not available. The experimental protocol outlined below can be utilized to determine the precise solubility in ethanol.

Experimental Protocol for Determining Solubility

The following protocol is based on the internationally recognized OECD Test Guideline 105, which describes the flask method for determining the solubility of substances in water. This method is also suitable for determining the solubility in other solvents such as ethanol.

Principle of the Method

The flask method involves saturating a solvent with the test substance by agitation in a constant temperature bath for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous or ethanolic phase, after separation of the undissolved solid, is then determined by a suitable analytical method.

Materials and Apparatus

-

Basic Yellow 57: Analytical standard of known purity.

-

Solvents: Distilled or deionized water, and absolute ethanol.

-

Constant Temperature Bath: Capable of maintaining a temperature of 20 ± 0.5 °C and/or 28 ± 0.5 °C.

-

Flasks: Of appropriate size with low-volume stoppers.

-

Stirring Mechanism: Magnetic stirrer or mechanical shaker.

-

Centrifuge: With temperature control.

-

Analytical Instrumentation: A suitable method for quantifying Basic Yellow 57 in solution, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Standard Laboratory Glassware.

Experimental Procedure

-

Preliminary Test:

-

To estimate the approximate solubility and the time required to reach equilibrium, a preliminary test is conducted.

-

Add an excess amount of Basic Yellow 57 to a known volume of the solvent in a flask.

-

Agitate the mixture at the desired temperature and visually or instrumentally monitor the concentration of the dissolved substance over time until it becomes constant. This will determine the necessary equilibration time for the definitive test (typically 24-48 hours).

-

-

Definitive Test:

-

Perform the experiment in triplicate.

-

Add an excess amount of Basic Yellow 57 (as determined from the preliminary test) to flasks containing a known volume of either water or ethanol.

-

Place the flasks in the constant temperature bath and agitate for the predetermined equilibration time.

-

After equilibration, cease agitation and allow the flasks to stand in the temperature bath for a sufficient period to allow for the sedimentation of the excess solid.

-

Carefully separate the saturated solution from the undissolved solid by centrifugation at the test temperature.

-

Withdraw an aliquot of the clear supernatant for analysis.

-

Determine the concentration of Basic Yellow 57 in the aliquot using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC). A calibration curve should be prepared using standards of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the mean solubility from the triplicate measurements.

-

The solubility should be reported in g/L, including the standard deviation and the specific temperature at which the measurement was conducted.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of Basic Yellow 57 using the flask method.

Caption: Experimental workflow for solubility determination.

References

Spectral Properties of Basic Yellow 57: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 57 is a synthetic monoazo dye recognized for its vibrant yellow hue.[1] It finds primary application as a direct hair colorant in the cosmetics industry and is also utilized in textiles.[2][3] Chemically, it is identified as 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-N,N,N-trimethylbenzenaminium chloride.[4] As a cationic dye, its positively charged quaternary ammonium (B1175870) group facilitates strong binding to negatively charged substrates such as hair keratin. This guide provides a comprehensive overview of the spectral properties of Basic Yellow 57, detailed experimental protocols for their determination, and a summary of its chemical characteristics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Basic Yellow 57 is presented in the table below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₉H₂₂ClN₅O | [5][6] |

| Molecular Weight | 371.87 g/mol | [7] |

| CAS Number | 68391-31-1 | [5][6][7] |

| Appearance | Yellow to brown powder | [8] |

| Water Solubility | 4.75 g/L (at 28°C) | [7] |

| Log P (Octanol/Water) | 0.063–1.14 | [7] |

| Thermal Decomposition | > 220°C | [7] |

Spectral Properties

The interaction of Basic Yellow 57 with electromagnetic radiation is fundamental to its application as a colorant. The key spectral properties are its absorption and potential fluorescence characteristics.

UV-Visible Absorption

The maximum absorbance (λmax) of Basic Yellow 57 in the UV-Visible spectrum is subject to environmental conditions, particularly the solvent. In aqueous solutions, the λmax is reported to be in the range of 420–450 nm.[7] Another source cites a λmax of 384 nm, which may be attributed to measurements in a different solvent system or reflect a different tautomeric form of the dye.[7] This variability highlights the importance of consistent experimental conditions when characterizing this dye.

| Spectral Property | Value | Conditions | Reference(s) |

| λmax (Absorbance) | 420–450 nm | Aqueous solution | [7] |

| λmax (Absorbance) | 384 nm | Not specified | [7] |

| Molar Absorptivity (ε) | Data not available | - | |

| λmax (Emission) | Data not available | - | |

| Fluorescence Quantum Yield (Φ) | Data not available | - |

Experimental Protocols

Detailed methodologies for the synthesis and spectral characterization of Basic Yellow 57 are provided below.

Synthesis of Basic Yellow 57

Basic Yellow 57 is synthesized via a diazo coupling reaction.[5][6][7]

Materials:

-

3-amino-N,N,N-trimethylbenzenaminium chloride

-

3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Distilled water

Procedure:

-

Diazotization:

-

Dissolve 3-amino-N,N,N-trimethylbenzenaminium chloride in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature and stirring continuously. This forms the diazonium salt.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous sodium hydroxide solution.

-

Cool this solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the pyrazolone (B3327878) derivative with constant stirring, while maintaining a temperature of 0-5°C.

-

The coupling reaction results in the formation of Basic Yellow 57, which will precipitate from the solution.

-

-

Isolation and Purification:

-

Filter the precipitate using vacuum filtration.

-

Wash the solid product with cold distilled water to remove any unreacted starting materials and salts.

-

Dry the purified Basic Yellow 57 product.

-

UV-Visible Spectroscopy

This protocol outlines the determination of the maximum absorbance (λmax) of Basic Yellow 57.

Equipment:

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Solvent (e.g., distilled water, ethanol)

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of Basic Yellow 57 (e.g., 10 mg).

-

Dissolve the dye in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 300-600 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with one of the working solutions of Basic Yellow 57, and then fill it with the same solution.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

Repeat the measurement for all working solutions.

-

-

Data Analysis:

-

Identify the wavelength at which the maximum absorbance occurs (λmax).

-

If determining the molar absorptivity, plot absorbance versus concentration. The molar absorptivity (ε) can be calculated from the slope of the resulting line using the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (typically 1 cm), and c is the concentration in mol/L.

-

Fluorescence Spectroscopy

The following is a general protocol for determining the fluorescence properties of a dye like Basic Yellow 57.

Equipment:

-

Fluorometer (Fluorescence spectrophotometer)

-

Quartz cuvettes (4-sided polished for fluorescence)

-

Solvent (spectroscopic grade)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of Basic Yellow 57 in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

-

-

Emission Spectrum Measurement:

-

Place the cuvette containing the sample solution in the fluorometer.

-

Scan a range of wavelengths longer than the excitation wavelength to record the emission spectrum.

-

Identify the wavelength of maximum fluorescence emission.

-

-

Excitation Spectrum Measurement (Optional):

-

Set the emission monochromator to the wavelength of maximum emission.

-

Scan a range of excitation wavelengths to record the excitation spectrum. This spectrum should ideally match the absorption spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar wavelength range to Basic Yellow 57.

-

Measure the absorbance of both the Basic Yellow 57 solution and the standard solution at the same excitation wavelength, ensuring the absorbance values are similar and low (< 0.1).

-

Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of Basic Yellow 57 using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for Basic Yellow 57 via diazo coupling.

Spectral Analysis Workflow

Caption: Workflow for the spectral characterization of Basic Yellow 57.

References

- 1. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 2. Page loading... [wap.guidechem.com]

- 3. cir-safety.org [cir-safety.org]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Basic yellow 57 | 68391-31-1 | Benchchem [benchchem.com]

- 8. zhishangbio.com [zhishangbio.com]

Basic Yellow 57: A Technical Classification

To Researchers, Scientists, and Drug Development Professionals:

This document addresses the chemical classification of the colorant Basic Yellow 57. Based on a review of its core chemical structure, Basic Yellow 57 is not a xanthene dye . It is correctly classified as a monoazo dye . This guide will elucidate the structural differences that underpin this classification.

Defining Xanthene Dyes

Xanthene dyes are a class of compounds distinguished by their core molecular framework, the xanthene nucleus (dibenzo[a,e]pyran).[1][2][3] This heterocyclic structure consists of two benzene (B151609) rings fused to a central pyran ring. Prominent examples of xanthene dyes include fluoresceins, eosins, and rhodamines, which are well-known for their brilliant color and fluorescent properties.[1][4]

The fundamental structure of the xanthene core is C₁₃H₁₀O.[1] Dyes in this family are typically synthesized through the condensation of phthalic anhydride (B1165640) derivatives with resorcinol (B1680541) or 3-aminophenol (B1664112) derivatives.[1]

The Chemical Identity of Basic Yellow 57

Basic Yellow 57 (CAS No. 68391-31-1) belongs to the single azo class of dyes.[5] Its chemical structure is formally named trimethyl-[3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]azanium;chloride.[6]

The synthesis of Basic Yellow 57 involves a diazo coupling reaction, a method characteristic of azo dye production.[5][7] Specifically, it is manufactured by the coupling of 3-amino-N,N,N-trimethylbenzenaminium chloride with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[5][7][8] The key feature of its structure, and the source of its color, is the azo group (–N=N–) that connects the aromatic rings. This is the defining chromophore of an azo dye.

Structural Comparison and Classification

The determination that Basic Yellow 57 is not a xanthene dye is based on the clear absence of the xanthene nucleus in its molecular structure. The logical relationship for this classification is outlined in the diagram below.

Caption: Logical workflow for the classification of Basic Yellow 57.

Conclusion

While both xanthene and azo dyes can produce vibrant colors, their classification is rooted in fundamental, mutually exclusive structural differences. Basic Yellow 57's synthesis and molecular backbone, which features a characteristic azo linkage, firmly place it within the azo dye category. It does not contain the defining dibenzo[a,e]pyran (xanthene) ring system and is therefore not a xanthene dye.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. Xanthene Dye Definition & Meaning | YourDictionary [yourdictionary.com]

- 3. collinsdictionary.com [collinsdictionary.com]

- 4. Xanthene-based functional dyes: towards new molecules operating in the near-infrared region - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. macschem.us [macschem.us]

- 7. Basic yellow 57 | 68391-31-1 | Benchchem [benchchem.com]

- 8. cir-safety.org [cir-safety.org]

Basic Yellow 57: A Technical Safety Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Basic Yellow 57 (C.I. 12719; CAS No. 68391-31-1), a monoazo dye. The information is intended to support laboratory risk assessments and ensure safe handling practices. Data has been compiled from various sources, including regulatory assessments and scientific literature, to provide a thorough understanding of the substance's properties and potential hazards.

Core Safety Data

The following tables summarize the key quantitative data for Basic Yellow 57, facilitating a clear comparison of its physical, chemical, and toxicological properties.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₂₂ClN₅O |

| Molecular Weight | 371.87 g/mol |

| Physical Form | Orange-yellow fine powder |

| Water Solubility | 4.75 g/L at 28°C[1] |

| Log P (Octanol/Water Partition Coefficient) | 0.063–1.14 (temperature-dependent)[1] |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Vapor Pressure | 3.70 mmHg at 25°C |

Table 2: Toxicological Data

| Endpoint | Species | Route | Value | Classification |

| Acute Oral Toxicity (LD₅₀) | Mouse | Oral | 2350 mg/kg bw[2] | Harmful if swallowed |

| Rat (Sprague-Dawley) | Oral | >2000 mg/kg bw | Not Classified | |

| Rat (CFY) | Oral | 1000 - 2000 mg/kg bw | Harmful if swallowed | |

| Acute Dermal Toxicity (LD₅₀) | Rat (Sprague-Dawley) | Dermal | >2000 mg/kg bw[2] | Not Classified |

| Skin Irritation/Corrosion | Rabbit | Dermal | Not irritating | Not Classified |

| Eye Irritation/Corrosion | Rabbit | Ocular | Not irritating[3] | Causes serious eye irritation (Predicted by EpiOcular™ assay)[3] |

| Skin Sensitization | Mouse (LLNA) | Dermal | Not sensitizing (up to 10%)[3] | Not Classified |

| Guinea Pig (Maximization) | Dermal | Not sensitizing | Not Classified | |

| Subchronic Oral Toxicity (90-day) | Rat | Oral | LOAEL: 100 mg/kg bw/day | May cause damage to organs through prolonged or repeated exposure |

| Genotoxicity (Ames Test) | S. typhimurium | In vitro | Not mutagenic (up to 5000 µ g/plate )[3][4] | Not Classified |

| Genotoxicity (Mouse Lymphoma Assay) | Mouse Lymphoma Cells | In vitro | Not mutagenic (up to 1000 µg/ml)[3][4] | Not Classified |

Hazard Identification and Handling

Based on available data, Basic Yellow 57 is classified with the following hazards under the Globally Harmonised System (GHS):

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

Signal Word: Warning

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Laboratory Handling Workflow

The following diagram illustrates a general workflow for the safe handling of Basic Yellow 57 in a laboratory setting.

References

In Vitro Genotoxicity and Mutagenicity of Basic Yellow 57: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 57 is a monoazo dye used as a direct hair colorant in cosmetic products. A thorough understanding of its potential to induce genetic damage is crucial for safety assessment and regulatory compliance. This technical guide provides a comprehensive overview of the in vitro genotoxicity and mutagenicity of Basic Yellow 57, summarizing key experimental findings, detailing methodologies for the assays conducted, and illustrating experimental workflows and logical relationships through diagrams. The information presented is synthesized from publicly available scientific literature and regulatory reports.

Summary of In Vitro Genotoxicity and Mutagenicity Data

The genotoxic and mutagenic potential of Basic Yellow 57 has been evaluated in a battery of in vitro assays. The majority of the evidence suggests that Basic Yellow 57 is not mutagenic or clastogenic in vitro, although some equivocal results have been noted in a mammalian cell gene mutation assay. The following tables summarize the available quantitative data from these studies.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data Summary

| Test System | Concentration Range | Metabolic Activation (S9) | Result |

| Salmonella typhimurium strains | Up to 5000 µ g/plate | With and Without | Negative[1] |

Table 2: In Vitro Mammalian Cell Gene Mutation Assay Data Summary

| Test System | Concentration Range | Metabolic Activation (S9) | Result |

| Mouse Lymphoma L5178Y cells | Up to 1000 µg/mL | With and Without | Negative[1] |

| Chinese Hamster V79 cells | Up to 1000 µg/mL | Without | Equivocal (sporadic increase in mutant frequency in 2 trials)[1] |

| With | Equivocal (inconsistent results between 2 trials)[1] |

Table 3: In Vitro Mammalian Chromosomal Damage Assay Data Summary

| Assay Type | Test System | Concentration Range | Metabolic Activation (S9) | Result |

| Micronucleus Test | Chinese Hamster V70 cells | Up to 2000 µg/mL | Not specified | Negative[1] |

| Chromosomal Aberration Test | Mammalian cells | Up to 1200 µg/mL | Not specified | Negative[1] |

Table 4: Unscheduled DNA Synthesis (UDS) Assay Data Summary

| Test System | Concentration Range | Metabolic Activation (S9) | Result |

| Rat Hepatocytes | Up to 10,000 µg/mL | Not applicable | Negative[1] |

Table 5: Comet Assay Data Summary

| Test System | Concentration | Result |

| Human Keratinocyte (HaCaT) cells | 100 µg/mL | Significant induction of DNA fragmentation[2][3] |

Experimental Protocols

Detailed methodologies for the key in vitro genotoxicity assays are outlined below, based on standard OECD guidelines and published protocols.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is performed to detect gene mutations, specifically reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[4][5][6]

-

Test Strains: A set of bacterial strains, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, is selected to detect different types of mutational events.

-

Metabolic Activation: The assay is conducted both with and without a mammalian metabolic activation system (S9 fraction), usually derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254. This is to mimic mammalian metabolism of the test substance.

-

Exposure: In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted for each concentration of the test substance and compared to the solvent (negative) control. Positive controls with known mutagens are run concurrently to validate the assay.

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay & HPRT Assay)

These assays measure forward mutations in mammalian cells. The Mouse Lymphoma Assay (MLA) typically uses the thymidine (B127349) kinase (TK) gene, while the HPRT assay uses the hypoxanthine-guanine phosphoribosyltransferase gene.[7][8][9][10][11]

-

Cell Lines: Commonly used cell lines include L5178Y mouse lymphoma cells (for MLA) or Chinese hamster ovary (CHO) or V79 cells (for HPRT).

-

Exposure: Proliferating cell cultures are exposed to at least four concentrations of the test substance for a suitable duration (e.g., 3-24 hours), both with and without S9 metabolic activation.

-

Phenotypic Expression: After treatment, the cells are cultured in a growth medium for a period sufficient to allow for the expression of the mutant phenotype (typically 2 days for MLA and 6-8 days for HPRT).

-

Mutant Selection: Cells are then plated in a medium containing a selective agent (e.g., trifluorothymidine for MLA, 6-thioguanine (B1684491) for HPRT). Only mutant cells can proliferate in the presence of the selective agent.

-

Colony Counting: After an incubation period (typically 10-14 days), the number of mutant colonies is counted. The cloning efficiency (viability) is determined by plating cells in a non-selective medium. The mutant frequency is then calculated.

In Vitro Mammalian Cell Micronucleus Test

This test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.[12][13][14][15][16]

-

Cell Culture: Human or rodent cell lines (e.g., CHO, V79, human peripheral blood lymphocytes) are used.

-

Treatment: Cell cultures are treated with at least three concentrations of the test substance, with and without S9 metabolic activation. A short treatment (e.g., 3-6 hours) followed by a recovery period, or a long treatment without S9 (e.g., 1.5-2 normal cell cycle lengths) is performed.

-

Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.

-

Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The frequency of micronucleated cells is compared between treated and control cultures.

In Vitro Mammalian Chromosomal Aberration Test

This assay identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.[17][18][19][20][21]

-

Cell Culture: Established cell lines (e.g., CHO), cell strains, or primary cell cultures are employed.

-

Exposure: Cell cultures are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation, for approximately 1.5 normal cell cycle lengths.

-

Metaphase Arrest: At a predetermined time after exposure, a metaphase-arresting substance (e.g., colcemid) is added to the cultures.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

-

Analysis: The slides are stained, and metaphase cells are analyzed microscopically for the presence of chromosomal aberrations (e.g., breaks, gaps, exchanges). Typically, at least 200 well-spread metaphases are scored per concentration.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[22][23][24][25][26]

-

Cell Preparation: A single-cell suspension is prepared from the cell culture treated with the test substance.

-

Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes, cytoplasm, and nucleoplasm, leaving behind nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates from the nucleoid towards the anode, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the slides are viewed using a fluorescence microscope.

-

Scoring: The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the comet tail, tail length, and tail moment using image analysis software.

Visualizations

Experimental Workflows and Logical Relationships

Conclusion

Based on the available in vitro data, Basic Yellow 57 is predominantly considered non-mutagenic and non-clastogenic. It tested negative in the Ames bacterial reverse mutation assay, the in vitro micronucleus test, the chromosomal aberration test, and the unscheduled DNA synthesis assay.[1] Equivocal results were observed in a gene mutation assay using Chinese hamster V79 cells, suggesting a potential for a weak, inconsistent mutagenic effect in this specific test system.[1] A study utilizing the comet assay on human keratinocytes indicated that Basic Yellow 57 can induce DNA fragmentation.[2][3] It is important for researchers and drug development professionals to consider the complete profile of genotoxicity data, including the cell types and endpoints evaluated, when assessing the safety of Basic Yellow 57. The detailed protocols and workflows provided in this guide serve as a valuable resource for understanding and potentially replicating these critical safety assessments.

References

- 1. cir-safety.org [cir-safety.org]

- 2. scilit.com [scilit.com]

- 3. openjournals.maastrichtuniversity.nl [openjournals.maastrichtuniversity.nl]

- 4. nib.si [nib.si]

- 5. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 6. enamine.net [enamine.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. oecd.org [oecd.org]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. HPRT Assay - Eurofins Deutschland [eurofins.de]

- 12. nucro-technics.com [nucro-technics.com]

- 13. criver.com [criver.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. oecd.org [oecd.org]

- 18. nucro-technics.com [nucro-technics.com]

- 19. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. oecd.org [oecd.org]

- 22. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]

- 23. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 26. creative-diagnostics.com [creative-diagnostics.com]

In vivo toxicity studies of Basic yellow 57 in animal models

For Researchers, Scientists, and Drug Development Professionals